Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-, methyl ester
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Overview
Description
Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-, methyl ester is a complex organic compound with a unique structure. This compound is characterized by the presence of multiple amino acid residues and a butanoic acid moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-, methyl ester typically involves the stepwise coupling of amino acid residues. The process begins with the protection of functional groups to prevent unwanted reactions. Each amino acid is then activated using reagents such as carbodiimides, which facilitate the formation of peptide bonds. The final step involves the deprotection of functional groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-, methyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes, altering their activity and influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-amino-, (S)-: A simpler amino acid derivative with similar structural features.
Butanoic acid, 2-methyl-, methyl ester: Another ester derivative with a different substitution pattern.
Uniqueness
What sets Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-, methyl ester apart is its complex structure, which includes multiple amino acid residues. This complexity allows for a broader range of interactions and applications compared to simpler compounds.
Properties
CAS No. |
123951-94-0 |
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Molecular Formula |
C26H40N6O8 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminobutanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanoate |
InChI |
InChI=1S/C26H40N6O8/c1-5-16(27)22(35)29-17(6-2)23(36)32-20(13-21(28)34)25(38)31-19(12-14-8-10-15(33)11-9-14)24(37)30-18(7-3)26(39)40-4/h8-11,16-20,33H,5-7,12-13,27H2,1-4H3,(H2,28,34)(H,29,35)(H,30,37)(H,31,38)(H,32,36)/t16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
QUNVFBSOEZGKNZ-HVTWWXFQSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC)C(=O)OC)N |
Canonical SMILES |
CCC(C(=O)NC(CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC)C(=O)OC)N |
Origin of Product |
United States |
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